molecular formula C20H24N2O4 B4199998 N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No.: B4199998
M. Wt: 356.4 g/mol
InChI Key: QGDDDHLDEIHHCU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction, which involves the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. This reaction is followed by N-furoylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to its specific quinolinecarboxamide structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13-5-6-14-11-16(24-2)8-9-17(14)22(13)20(23)21-15-7-10-18(25-3)19(12-15)26-4/h7-13H,5-6H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDDDHLDEIHHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)NC3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
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N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
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N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
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N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
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N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Reactant of Route 6
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N-(3,4-dimethoxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

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